molecular formula C11H16N2O3 B1682925 Talbutal CAS No. 115-44-6

Talbutal

Cat. No. B1682925
CAS RN: 115-44-6
M. Wt: 252.31 g/mol
InChI Key: BJVVMKUXKQHWJK-UHFFFAOYSA-N
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Description

Talbutal, also known as Lotusate, is a barbiturate with a short to intermediate duration of action . It is a structural isomer of butalbital and is classified as a Schedule III drug in the U.S .


Synthesis Analysis

While specific synthesis methods for Talbutal were not found in the search results, it is known that cobalt-mediated asymmetric catalysis has been used in the total synthesis of natural products, especially terpenoids .


Molecular Structure Analysis

Talbutal has a molecular formula of C11H16N2O3 and a molecular weight of 224.2563 . Its IUPAC name is (RS)-5-allyl-5-sec-butylpyrimidine-2,4,6 (1H,3H,5H)-trione .


Physical And Chemical Properties Analysis

Talbutal has a molecular weight of 224.26 g/mol and a molecular formula of C11H16N2O3 . Its exact mass is 224.11609238 g/mol .

Scientific Research Applications

Biomechanics Research

Talbutal's applications in scientific research are varied, reaching into fields such as biomechanics and pharmacology. In biomechanics, research has focused on understanding the fundamental properties and behaviors of biological systems. For instance, studies on the subtalar joint complex have provided insights into the intricate biomechanics of the foot, revealing the complex interactions between bones, ligaments, and muscles that enable foot movement and stability (Sarrafian, 1993). These findings are crucial for developing treatments for foot disorders and for designing supportive footwear.

Pharmacology and Drug Development

In the realm of pharmacology, talbutal research has led to significant advancements in drug development, particularly in the treatment of diseases like Gaucher disease. Taliglucerase alfa, a novel enzyme replacement therapy derived from plant cell-expressed recombinant glucocerebrosidase, has been developed for Gaucher disease. Clinical trials have demonstrated its safety and efficacy, offering hope to patients suffering from this genetic disorder (Zimran et al., 2011).

Molecular Biology and Genetics

Talbutal research extends into molecular biology and genetics, where technologies like megaTALs have emerged. These rare-cleaving nucleases, designed for therapeutic genome engineering, showcase the potential of talbutal in genetic modification and therapy. MegaTALs combine the DNA binding region of a transcription activator-like (TAL) effector with a site-specific meganuclease, offering a tool for precise genome editing with applications in gene therapy and functional genomics (Boissel et al., 2013).

Neurology and Stroke Recovery

In neurology, research on selective serotonin reuptake inhibitors (SSRIs) like citalopram, which shares a structural relation with talbutal, has explored their potential in improving outcomes after acute stroke. The TALOS study investigated the effects of citalopram on stroke recovery, focusing on neuroregeneration and vascular protection. Although results were inconclusive regarding functional recovery, the study highlighted the importance of further research into SSRIs' roles in stroke rehabilitation (Kraglund et al., 2015).

Materials Science

In materials science, the development of synthetic talc and talc-like structures has shown the versatility of talbutal research. These studies have explored the preparation, features, and applications of synthetic talc, highlighting its potential as a nanofiller in composite materials, absorber of organic compounds, and component in anticorrosion coatings and cosmetic applications (Claverie et al., 2018).

Safety And Hazards

Talbutal is toxic if swallowed . Symptoms of acute barbiturate poisoning include drowsiness, confusion, coma, respiratory depression, hypotension, and shock .

properties

IUPAC Name

5-butan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-4-6-11(7(3)5-2)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVVMKUXKQHWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1(C(=O)NC(=O)NC1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023630
Record name Talbutal
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Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

PRACTICALLY INSOL IN WATER & PETROLEUM ETHER SOL IN ALCOHOL, CHLOROFORM, ETHER, ACETONE, GLACIAL ACETIC ACID, FIXED ALKALI HYDROXIDE SOLN
Record name Talbutal
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Record name TALBUTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Talbutal binds to GABAA receptors at a distinct binding site associated with a Cl- ionopore of the receptor. Upon binding, talbutal increases the duration of time for which the Cl- ionopore is open, leading to prolonged inhibitory effect of GABA at the postsynaptic thalamic neuron., BARBITURATES REVERSIBLY DEPRESS ACTIVITY OF ALL EXCITABLE TISSUES. NOT ALL TISSUES ARE AFFECTED @ SAME DOSE OR CONCN; CNS IS EXQUISITELY SENSITIVE, SO THAT WHEN BARBITURATES ARE GIVEN IN SEDATIVE OR HYPNOTIC DOSES, VERY LITTLE EFFECT ON SKELETAL, CARDIAC, OR SMOOTH MUSCLE OCCURS. /BARBITURATES/, ... RETICULAR ACTIVATING SYSTEM IS EXQUISITELY SENSITIVE TO DEPRESSANT EFFECTS OF BARBITURATES ... WHATEVER ... EFFECTS OF BARBITURATES ELSEWHERE IN CNS, IT IS EFFECT ON RETICULAR SYSTEM THAT SEEMS TO BE RESPONSIBLE FOR INABILITY TO MAINTAIN WAKEFULNESS UNDER INFLUENCE OF BARBITURATE. /BARBITURATES/, BARBITURATES ARE RESP DEPRESSANTS, AFFECTING BOTH DRIVE TO RESP & MECHANISM RESPONSIBLE FOR RHYTHMIC CHARACTER OF RESP MOVEMENT. /BARBITURATES/, The mechanism(s) of action of the barbiturates is not completely known. Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticualar formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates/, For more Mechanism of Action (Complete) data for TALBUTAL (9 total), please visit the HSDB record page.
Record name Talbutal
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Record name TALBUTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Talbutal

Color/Form

CRYSTALS FROM WATER OR DIL ALCOHOL, WHITE, CRYSTALLINE POWDER

CAS RN

115-44-6
Record name Talbutal
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Record name Talbutal [USP:INN]
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Record name Talbutal
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Record name Talbutal
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Record name Talbutal
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Record name TALBUTAL
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Record name TALBUTAL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

108-110 °C
Record name Talbutal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00306
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name TALBUTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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